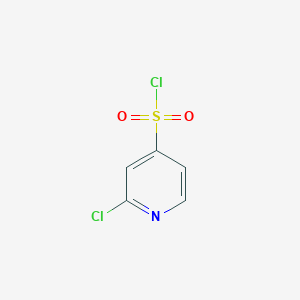

2-Chloropyridine-4-sulfonyl chloride

概要

説明

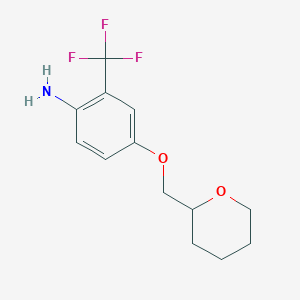

2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .

Synthesis Analysis

The synthesis of this compound involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .Molecular Structure Analysis

The molecular structure of this compound is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic this compound is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Chemical Reactions Analysis

2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .科学的研究の応用

2-Chloropyridine-4-sulfonyl chloride is a chemical compound with potential applications in various scientific research areas. While the direct studies on this compound are limited, its structural and functional relevance can be inferred from research on similar sulfonyl chlorides and sulfonamides, highlighting its importance in organic synthesis, medicinal chemistry, and environmental science.

Organic Synthesis and Chemical Reactions

Sulfonyl chlorides, including compounds like this compound, play a critical role in organic synthesis, offering pathways to create diverse chemical structures. For instance, CF3SO2Cl is utilized for trifluoromethylation, showcasing the versatility of sulfonyl chlorides in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds under specific conditions (Chachignon, Guyon, & Cahard, 2017). This highlights the potential of this compound in similar synthetic applications.

Medicinal Chemistry and Drug Development

In medicinal chemistry, sulfonamides, which can be derived from sulfonyl chlorides, are significant due to their broad range of biological activities. They have been explored for their antibacterial, antifungal, antiparasitic, and antitumor properties, underlining the importance of sulfonyl chloride derivatives in the development of new pharmaceuticals (Azevedo-Barbosa et al., 2020). This suggests this compound could be a precursor in synthesizing bioactive molecules with potential therapeutic applications.

Environmental Science and Water Treatment

In the context of environmental science, the study of sulfonyl chlorides and related compounds contributes to understanding the treatment and degradation of contaminants. For example, electrochemical processes have been examined for removing organic and inorganic contaminants, highlighting the role of chloride-based electrolytes (Radjenovic & Sedlak, 2015). Although indirectly related, this research area suggests potential environmental applications of this compound, especially in designing novel water treatment solutions.

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Chloropyridine-4-sulfonyl chloride It’s known that chloropyridines, including 2-chloropyridine, react with nucleophiles . This suggests that the targets could be biological molecules with nucleophilic properties.

Mode of Action

This compound: interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case would be the biological target, and the electrophile would be the this compound.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given that 2-chloropyridine is used to generate fungicides, insecticides, antihistamines, and antiarrythymics , it can be inferred that the compound may affect a variety of biochemical pathways related to these biological processes.

Result of Action

The molecular and cellular effects of This compound The compound’s use in the production of various pharmaceuticals and agrochemicals suggests that it likely has significant effects at the molecular and cellular levels .

Action Environment

The action of This compound can be influenced by environmental factors. For instance, 2-Chloropyridine exhibits extensive volatilization losses from water, less so when present in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment.

生化学分析

Biochemical Properties

2-Chloropyridine-4-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This interaction is essential for the synthesis of various biochemical compounds, including fungicides and insecticides .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to changes in the cellular environment, impacting various cellular processes . Additionally, its role in generating pyridine derivatives can influence cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to react with nucleophiles and generate pyridine derivatives is a key aspect of its molecular mechanism . This reaction often involves the displacement of chloride, which can lead to significant biochemical changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical interactions, while at higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause liver damage, including central lobular necrosis and fatty degeneration . Therefore, careful dosage management is essential to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to generate pyridine derivatives plays a significant role in its metabolic pathways . These interactions can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.

特性

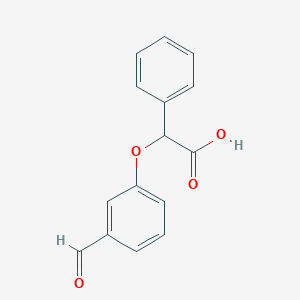

IUPAC Name |

2-chloropyridine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKSHKJJXUAFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655770 | |

| Record name | 2-Chloropyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-25-4 | |

| Record name | 2-Chloropyridine-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)

![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)

![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)